Pyridin-2-yl(4-(trifluoromethoxy)phenyl)methanone
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Overview
Description
Pyridin-2-yl(4-(trifluoromethoxy)phenyl)methanone is an organic compound with the molecular formula C13H8F3NO2 and a molecular weight of 267.2 g/mol . This compound features a pyridine ring substituted with a benzoyl group that contains a trifluoromethoxy substituent. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, making it a valuable substituent in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-yl(4-(trifluoromethoxy)phenyl)methanone typically involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine itself, which acts as both a solvent and a base. The reaction proceeds via nucleophilic acyl substitution, where the pyridine nitrogen attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-yl(4-(trifluoromethoxy)phenyl)methanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as an electrophilic partner.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Pyridin-2-yl(4-(trifluoromethoxy)phenyl)methanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Pyridin-2-yl(4-(trifluoromethoxy)phenyl)methanone is not well-documented. the trifluoromethoxy group is known to enhance the stability and lipophilicity of molecules, which can affect their interaction with biological targets. The compound may interact with various molecular targets and pathways, depending on its specific structure and functional groups .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar in structure but lacks the pyridine ring.
4-(Trifluoromethoxy)benzoic acid: Contains a carboxylic acid group instead of a pyridine ring.
2-(Trifluoromethyl)pyridine: Similar pyridine ring but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
Pyridin-2-yl(4-(trifluoromethoxy)phenyl)methanone is unique due to the presence of both a trifluoromethoxy group and a pyridine ring, which confer distinct chemical and physical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the pyridine ring provides a versatile platform for further functionalization .
Properties
IUPAC Name |
pyridin-2-yl-[4-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-10-6-4-9(5-7-10)12(18)11-3-1-2-8-17-11/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPHDUXQCDXAJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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